N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide
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Overview
Description
N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide is a chemical compound with a unique structure that includes a cyclopropyl group, a pyridinyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide typically involves the reaction of cyclopropylamine with pyridine-4-carboxaldehyde, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the sulfonation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved in these interactions are often studied using various biochemical and molecular biology techniques.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide
- N-cyclopropyl-N-(pyridin-3-yl)methanesulfonamide
Uniqueness
N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the pyridinyl group in the same molecule allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1420813-09-7 |
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Molecular Formula |
C9H12N2O2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
N-cyclopropyl-1-pyridin-4-ylmethanesulfonamide |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13,11-9-1-2-9)7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2 |
InChI Key |
AEGYMHWSFXFXIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=NC=C2 |
Origin of Product |
United States |
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